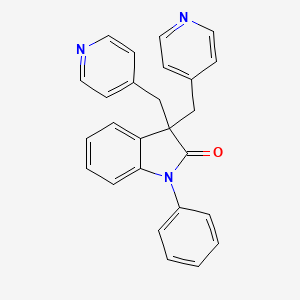

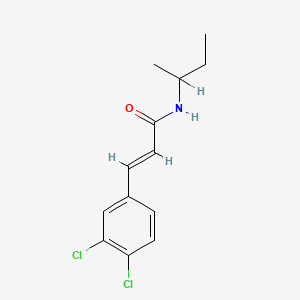

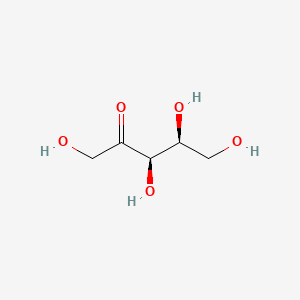

![molecular formula C15H11FN2OS2 B1675607 N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine CAS No. 913186-74-0](/img/structure/B1675607.png)

N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine, also known as FMTTA, is a novel thiazol-2-amine compound that has been studied for its potential applications in scientific research. FMTTA has been found to have a wide range of biological activities in vitro and in vivo, and has been used in a variety of research studies.

Applications De Recherche Scientifique

Radioisotope Tracing in Agricultural Chemistry

N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine and its derivatives have been explored for their potential in agricultural chemistry, particularly in the synthesis and analysis of radioisotope carbon-14 labelled compounds. These labelled compounds are critical for studying the metabolism, residue, and environmental behavior of agricultural chemicals, providing essential data for safety assessments and regulatory compliance. For instance, the synthesis of two versions of carbon-14 labelled dufulin demonstrates the application of this compound in creating radiotracers for agricultural research, offering insights into the environmental fate and biological activity of pesticide residues (Yang et al., 2018).

Material Science and Photophysical Properties

Research into the photophysical properties of this compound derivatives reveals their potential in material science, particularly in the development of novel materials with unique optical and electronic properties. For example, the study of multi-stimuli responsive novel V-shaped molecules indicates their use in creating security inks and sensors, highlighting the compound's versatility in designing materials sensitive to environmental changes (Lu & Xia, 2016).

Antitumor Applications

The exploration of amino acid prodrugs of antitumor benzothiazoles indicates significant potential in cancer therapy. These compounds, including this compound derivatives, are developed to overcome the limitations posed by drug lipophilicity, enhancing the solubility and therapeutic efficacy of antitumor agents. This approach has shown promising results in preclinical evaluations, with specific derivatives exhibiting potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).

Quantum Chemical Analysis and Molecular Interactions

Quantitative assessments of noncovalent interactions in N-substituted derivatives provide deep insights into the molecular structure and stabilization mechanisms essential for drug design and materials science. Studies involving quantum theory and crystallography offer valuable data on the electronic structure and intermolecular forces, contributing to the understanding of how these compounds interact with biological targets or integrate into material matrices (El-Emam et al., 2020).

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been investigated, with some compounds displaying significant activity against a range of bacterial and fungal pathogens. This opens avenues for the development of new antimicrobial agents that can address the growing issue of antibiotic resistance. For instance, the synthesis of novel Schiff bases and their evaluation against various microbial strains underscore the potential of these compounds in contributing to the discovery of new antimicrobial drugs (Puthran et al., 2019).

Mécanisme D'action

Target of Action

LY 2087101 is an allosteric potentiator of α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs) and displays selectivity against α3β4 nAChRs . These receptors are excitatory neurotransmitter-gated ion channels and members of a superfamily that also includes ionotropic receptors for serotonin, glycine, and GABA .

Mode of Action

LY 2087101 potentiates agonist-evoked α7 responses by binding within the nAChR transmembrane region . This binding enhances the activity of the α7, α4β2, and α4β4 nAChRs .

Biochemical Pathways

The potentiation of α7 nAChRs by LY 2087101 involves the transmembrane regions of the α7 subunit. Five transmembrane amino acids have been identified that, when mutated, significantly reduce potentiation of α7 nAChRs . These amino acids are located within the α-helical transmembrane domains TM1 (S222 and A225), TM2 (M253), and TM4 (F455 and C459) .

Pharmacokinetics

It is soluble in dmso at a concentration of 20 mg/ml , which suggests it may have good bioavailability.

Result of Action

The potentiation of α7 nAChRs by LY 2087101 can enhance the activity of these receptors, leading to increased excitatory neurotransmission . This could have potential therapeutic implications for neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .

Action Environment

It is known that the compound should be stored at +4°c , suggesting that temperature could affect its stability.

Propriétés

IUPAC Name |

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAMDZVDNYENPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913186-74-0 | |

| Record name | LY 2087101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

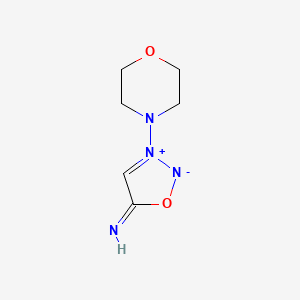

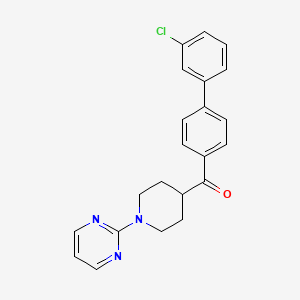

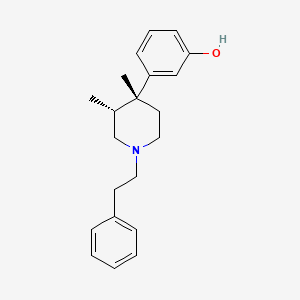

![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1675528.png)

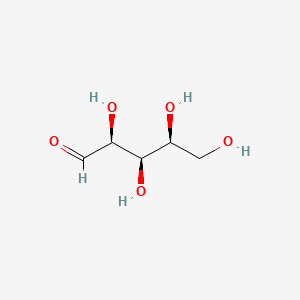

![3-Hydroxybutan-2-yl 6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675539.png)

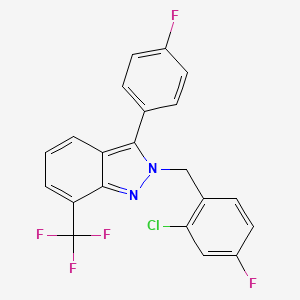

![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)